molecular formula C6H4BrF3N2O B2356433 5-Bromo-6-(trifluoromethoxy)pyridin-2-amine CAS No. 1361770-72-0

5-Bromo-6-(trifluoromethoxy)pyridin-2-amine

Cat. No. B2356433
CAS RN: 1361770-72-0
M. Wt: 257.01
InChI Key: IUBVIIHJCPSWEI-UHFFFAOYSA-N
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Description

“5-Bromo-6-(trifluoromethoxy)pyridin-2-amine” is a chemical compound with the CAS Number: 1361770-72-0 . It has a molecular weight of 257.01 . It is an oil in its physical form .


Synthesis Analysis

The synthesis of “5-Bromo-6-(trifluoromethoxy)pyridin-2-amine” and its derivatives has been a topic of interest in the agrochemical and pharmaceutical industries . The compound is a key intermediate in the atroposelective synthesis of the potent KRAS G12C covalent inhibitor divarasib (GDC-6036) .


Molecular Structure Analysis

The InChI code for “5-Bromo-6-(trifluoromethoxy)pyridin-2-amine” is 1S/C6H4BrF3N2O/c7-3-1-2-4 (11)12-5 (3)13-6 (8,9)10/h1-2H, (H2,11,12) .


Chemical Reactions Analysis

The compound has been used in the oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1 . This process converts different pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 257.01 . It is an oil in its physical form and is stored at 4 degrees Celsius .

Scientific Research Applications

Agrochemicals and Crop Protection

5-Bromo-6-(trifluoromethoxy)pyridin-2-amine: (referred to as TFMP) and its derivatives play a crucial role in protecting crops from pests. The unique combination of the fluorine atom and the pyridine moiety contributes to their biological activity. Notably, fluazifop-butyl , the first TFMP derivative introduced to the agrochemical market, paved the way for over 20 new TFMP-containing agrochemicals with ISO common names. These compounds enhance crop yield and quality by combating pests effectively .

Pharmaceuticals

Several TFMP derivatives have made their mark in the pharmaceutical industry. Five pharmaceutical products containing the TFMP moiety have received market approval, and additional candidates are undergoing clinical trials. The physicochemical properties of fluorine and the pyridine scaffold contribute to their therapeutic potential. Expect further discoveries as researchers explore novel applications of TFMP in drug development .

Atroposelective Synthesis

The densely functionalized heterocycle 6-bromo-N,N-bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine serves as a key intermediate in the atroposelective synthesis of the potent KRAS G12C covalent inhibitor divarasib (GDC-6036) . This compound’s unique structure enables precise control over chirality, making it valuable in drug discovery .

Chelating Units in Coordination Chemistry

N,N-bis(5-(trifluoromethyl)pyridin-2-yl)quinolin-6-amine: is an example of a chelating unit. It forms coordination complexes with transition metals, contributing to catalysis, molecular recognition, and materials science. Researchers explore its applications in diverse areas, including luminescent materials and catalytic reactions .

Functional Materials and Organic Electronics

While not explicitly studied for this compound, the trifluoromethyl group’s electron-withdrawing nature suggests potential applications in organic electronics. Researchers investigate its use in organic semiconductors, light-emitting diodes (LEDs), and photovoltaic devices. The pyridine core may also contribute to charge transport properties .

Medicinal Chemistry and Drug Design

Given its unique combination of functional groups, 5-Bromo-6-(trifluoromethoxy)pyridin-2-amine could serve as a scaffold for designing novel drugs. Medicinal chemists might explore modifications to enhance binding affinity, selectivity, and pharmacokinetics. Computational studies and structure-activity relationship (SAR) analyses could guide drug development efforts .

Safety and Hazards

The compound has several hazard statements including H302, H312, H315, H319, H332, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

Future Directions

Trifluoromethylpyridine (TFMP) and its derivatives, including “5-Bromo-6-(trifluoromethoxy)pyridin-2-amine”, have many applications in the agrochemical and pharmaceutical industries . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

5-bromo-6-(trifluoromethoxy)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrF3N2O/c7-3-1-2-4(11)12-5(3)13-6(8,9)10/h1-2H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUBVIIHJCPSWEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1Br)OC(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-6-(trifluoromethoxy)pyridin-2-amine

CAS RN

1361770-72-0
Record name 5-bromo-6-(trifluoromethoxy)pyridin-2-amine
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